4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the triazole ring, along with the piperazine and chlorophenyl groups, suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine or other nucleophile.
Attachment of the Piperazine Moiety: The piperazine group can be attached through a condensation reaction with a suitable carbonyl compound, such as a carboxylic acid or ester, forming the piperazine-1-carbonyl linkage.
Butylation: The butyl group can be introduced via alkylation, where a butyl halide reacts with the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step. Catalysts, solvents, and reaction temperatures would be carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or butyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the piperazine or butyl groups.
Reduction: Reduced forms of the triazole or carbonyl groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it useful in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the triazole ring, which is known for its bioactivity. It could be used in the development of new drugs or as a lead compound in drug discovery.
Medicine
In medicine, 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine could be investigated for its potential therapeutic effects. It may act on specific biological targets, such as enzymes or receptors, to exert its effects.
Industry
Industrially, the compound could be used in the production of pharmaceuticals or as an intermediate in the synthesis of other bioactive compounds. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the piperazine and chlorophenyl groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,3-triazole-4-carboxamides, which also exhibit bioactivity.
Piperazine Derivatives: Compounds like 1-(4-chlorophenyl)piperazine, known for their psychoactive properties.
Chlorophenyl Compounds: Similar to 4-chlorophenyl derivatives, which are often used in pharmaceuticals for their biological activity.
Uniqueness
What sets 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine apart is the combination of the triazole ring with the piperazine and chlorophenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-butylpiperazin-1-yl)-[5-(4-chloroanilino)triazolidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN6O/c1-2-3-8-23-9-11-24(12-10-23)17(25)15-16(21-22-20-15)19-14-6-4-13(18)5-7-14/h4-7,15-16,19-22H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLZIOZYEDJKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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